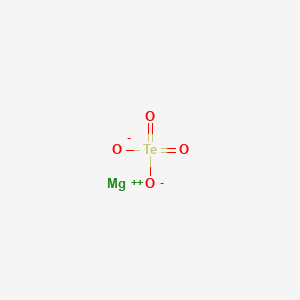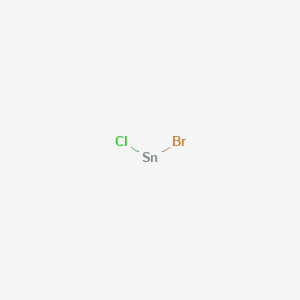
Tin monobromide monochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin monobromide monochloride is an interhalogen compound with the chemical formula BrClSn
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin monobromide monochloride can be synthesized through the direct combination of tin with bromine and chlorine under controlled conditions. The reaction typically involves heating tin in the presence of bromine and chlorine gases, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized reactors where tin is exposed to bromine and chlorine gases at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tin monobromide monochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using other halogen gases or halogenating agents.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Interhalogen compounds with different halogen compositions.
Applications De Recherche Scientifique
Tin monobromide monochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which tin monobromide monochloride exerts its effects involves its ability to act as a source of both bromine and chlorine. These halogens can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Bromine monochloride (BrCl): An unstable red-brown gas with similar halogen composition.
Iodine monochloride (ICl): Consists of red transparent crystals and has similar reactivity.
Iodine monobromide (IBr): A dark red solid that serves as a source of iodine and bromine.
Uniqueness: Tin monobromide monochloride is unique due to the presence of tin, which imparts distinct chemical properties compared to other interhalogen compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
13595-90-9 |
|---|---|
Formule moléculaire |
BrClSn |
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
bromo(chloro)tin |
InChI |
InChI=1S/BrH.ClH.Sn/h2*1H;/q;;+2/p-2 |
Clé InChI |
GLJTVDWXPUWLIR-UHFFFAOYSA-L |
SMILES canonique |
Cl[Sn]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


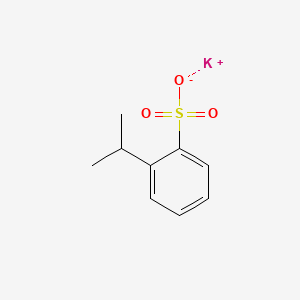
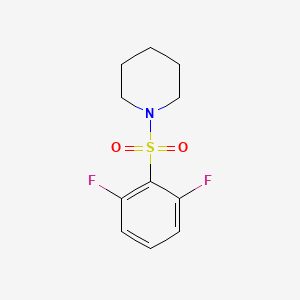

![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
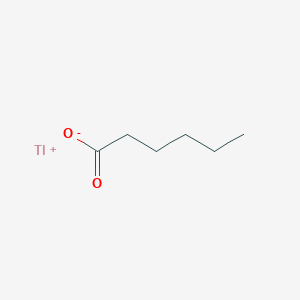
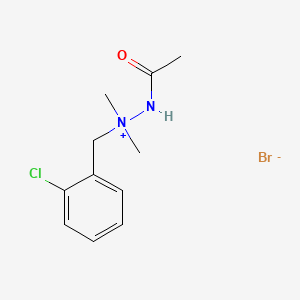
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
